

synthesis of 2-Bromo-3-methoxy-6-methylpyridine from 3-hydroxy-6-methylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-3-methoxy-6-methylpyridine

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A Technical Guide to the Synthesis of 2-Bromo-3-methoxy-6-methylpyridine

Abstract: This technical guide provides a comprehensive overview of a two-step synthetic pathway for producing **2-Bromo-3-methoxy-6-methylpyridine**, a valuable pyridine derivative used as a building block in the development of novel pharmaceutical compounds. The synthesis commences with the bromination of 3-hydroxy-6-methylpyridine, followed by the O-methylation of the resulting intermediate. This document furnishes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to facilitate laboratory replication and adaptation.

Synthetic Overview

The conversion of 3-hydroxy-6-methylpyridine to **2-Bromo-3-methoxy-6-methylpyridine** is efficiently achieved through a two-step reaction sequence. The first step involves the regioselective bromination of the pyridine ring at the 2-position to yield 2-Bromo-3-hydroxy-6-methylpyridine. The subsequent step is an O-methylation of the hydroxyl group to afford the final product. This pathway is reliable and utilizes common laboratory reagents.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis, providing a clear comparison of the reaction conditions and outcomes.

Parameter	Step 1: Bromination	Step 2: O-Methylation
Starting Material	3-Hydroxy-6-methylpyridine	2-Bromo-3-hydroxy-6-methylpyridine
Key Reagents	Bromine, Pyridine	Iodomethane, Potassium Carbonate
Solvent	Pyridine	Acetone
Reaction Temperature	40 °C	Reflux
Reaction Time	1 hour	Overnight
Product Yield	53.1% [1]	88.3% [2]

Detailed Experimental Protocols

The methodologies provided below are based on established laboratory procedures and offer a step-by-step guide for synthesis.

Step 1: Synthesis of 2-Bromo-3-hydroxy-6-methylpyridine

This procedure outlines the bromination of the starting material, 3-hydroxy-6-methylpyridine (also known as 5-hydroxy-2-methylpyridine).[\[1\]](#)

Materials:

- 5-hydroxy-2-methylpyridine (8.80 g, 80.6 mmol)
- Bromine (14.18 g, 88.7 mmol)
- Pyridine (175 mL total)
- Water (200 mL)

Procedure:

- Dissolve 5-hydroxy-2-methylpyridine (8.80 g) in 125 mL of pyridine in a suitable reaction flask.
- Separately, prepare a solution of bromine (14.18 g) in 50 mL of pyridine.
- Slowly add the bromine solution dropwise to the solution of 5-hydroxy-2-methylpyridine.
- After the addition is complete, raise the temperature of the reaction mixture to 40 °C and maintain for 1 hour.^[1]
- Following the reaction period, remove the pyridine solvent by evaporation under reduced pressure.
- Suspend the resulting solid residue in 200 mL of water and stir the mixture overnight.
- Collect the solid product by filtration and dry to obtain 2-Bromo-3-hydroxy-6-methylpyridine as a brown solid (8.05 g, 53.1% yield).^[1]

Step 2: Synthesis of 2-Bromo-3-methoxy-6-methylpyridine

This protocol details the methylation of the intermediate compound to yield the final product.^[2]

Materials:

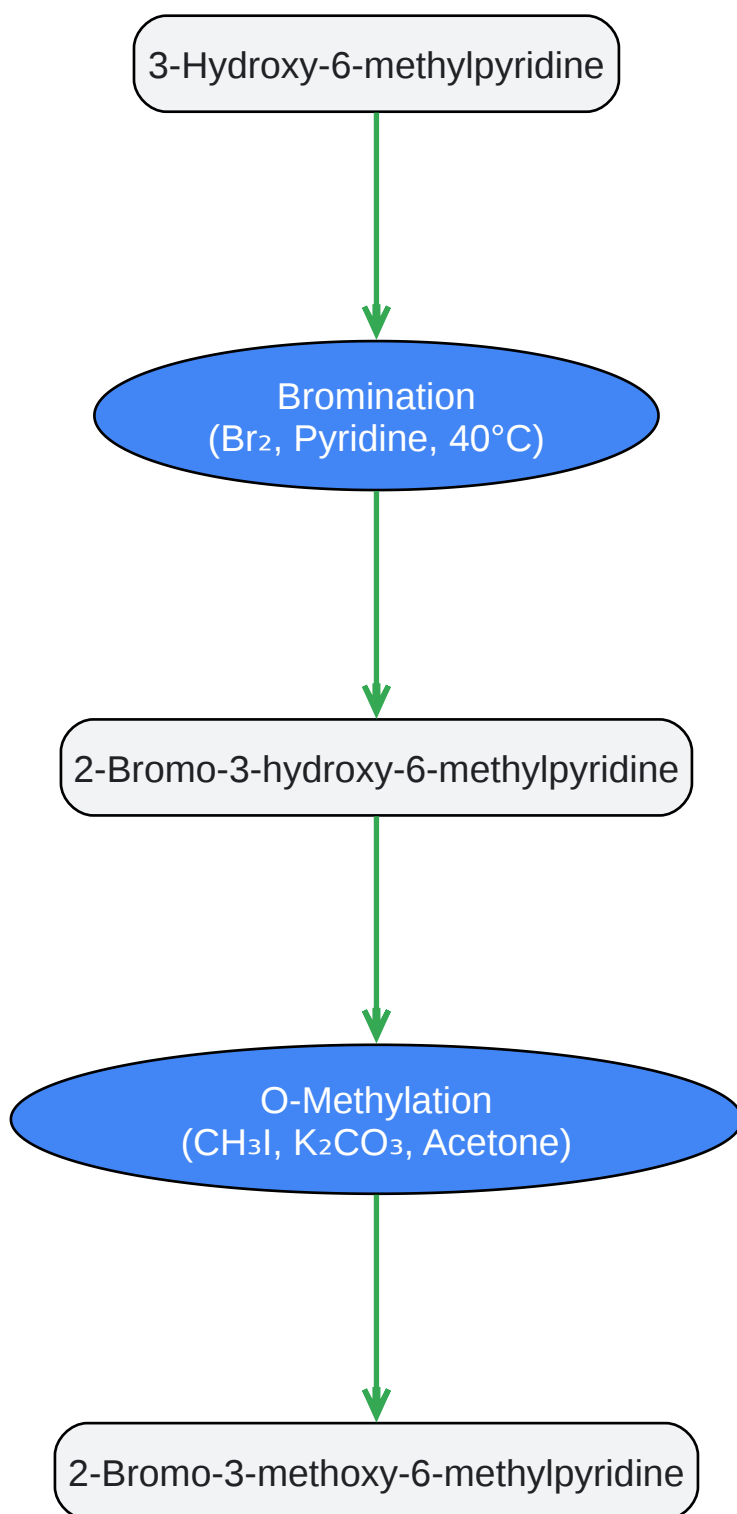
- 2-Bromo-3-hydroxy-6-methylpyridine (7.89 g, 42.0 mmol)
- Iodomethane (8.93 g, 62.9 mmol, 3.92 mL)
- Potassium carbonate (11.60 g, 83.9 mmol)
- Acetone (100 mL)
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for elution)

Procedure:

- Combine 2-bromo-3-hydroxy-6-methyl-pyridine (7.89 g), potassium carbonate (11.60 g), and iodomethane (8.93 g) in 100 mL of acetone in a round-bottom flask equipped with a reflux condenser.^[2]
- Heat the stirred mixture to reflux and maintain this condition overnight.^[2]
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane:ethyl acetate (from 95:5 to 9:1).^[2]
- Combine the fractions containing the desired product and evaporate the solvent to yield **2-Bromo-3-methoxy-6-methylpyridine** as a white solid (7.49 g, 88.3% yield).^[2]

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product, including the key transformation steps.



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Caption: Synthetic pathway for **2-Bromo-3-methoxy-6-methylpyridine**.

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References

- 1. 2-Bromo-3-hydroxy-6-methylpyridine | 23003-35-2 [chemicalbook.com]
- 2. 2-Bromo-3-methoxy-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [synthesis of 2-Bromo-3-methoxy-6-methylpyridine from 3-hydroxy-6-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185322#synthesis-of-2-bromo-3-methoxy-6-methylpyridine-from-3-hydroxy-6-methylpyridine]

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